

# The Pharmacokinetic Profile and Bioavailability of Umifenovir Hydrochloride Monohydrate: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Umifenovir hydrochloride monohydrate*

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## Introduction

Umifenovir, also known under the brand name Arbidol, is a broad-spectrum antiviral agent utilized for the prophylaxis and treatment of influenza and other acute respiratory viral infections.<sup>[1]</sup> This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of its hydrochloride monohydrate salt, a common form used in clinical practice. Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of umifenovir is critical for optimizing dosing regimens and ensuring therapeutic efficacy.

## Pharmacokinetic Properties

Umifenovir is administered orally and exhibits rapid absorption.<sup>[2]</sup> Its bioavailability is approximately 40% and is not significantly affected by food intake.<sup>[3][4]</sup> The drug is extensively metabolized in the liver, with a half-life ranging from 17 to 21 hours.<sup>[3][4]</sup>

## Quantitative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of **umifenovir hydrochloride monohydrate** derived from studies in healthy volunteers.

Table 1: Single-Dose Pharmacokinetic Parameters of Umifenovir

Parameter	Value	Reference
C <sub>max</sub> (Maximum Plasma Concentration)	415 - 467 ng/mL	[2]
417.4 (107.6) ng/mL (test formulation)	[5]	
414.8 (95.1) ng/mL (reference formulation)	[5]	
4.1 µM (after 800 mg single dose)	[1]	
T <sub>max</sub> (Time to Maximum Plasma Concentration)	1.2 - 1.5 hours	[3]
0.65 - 1.8 hours	[2]	
1.38 hours	[6]	
0.63 hours (test formulation)	[5]	
0.75 hours (reference formulation)	[5]	
AUC <sub>0-inf</sub> (Area Under the Curve from time 0 to infinity)	~2200 ng/mL/h	[2]
2285.4 (597.7) ng/mL/h (test formulation)	[5]	
2215.2 (604.0) ng/mL/h (reference formulation)	[5]	
t <sub>1/2</sub> (Half-life)	17 - 21 hours	[3][4]
15.7 hours	[6]	
6.9 (4.2) hours (test formulation)	[5]	
6.1 (5.2) hours (reference formulation)	[5]	

Bioavailability	~40%	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[7]</a>
Oral Clearance	99 ± 34 L/h	<a href="#">[2]</a>

Table 2: Pharmacokinetic Parameters of Umifenovir Metabolites

Metabolite	t <sub>max</sub> (h)	t <sub>1/2</sub> (h)	AUC <sub>0-t</sub> Ratio (Metabolite/Parent)	Reference
M5 (N-demethylsulfinyldarbidol)	1.50	26.3	0.9 ± 0.3	<a href="#">[6]</a>
M6-1 (Sulfinyldarbidol)	13.0	25.0	11.5 ± 3.6	<a href="#">[6]</a>
M8 (Sulfonyldarbidol)	19.0	25.7	0.5 ± 0.2	<a href="#">[6]</a>

## Experimental Protocols

The pharmacokinetic data presented above are derived from clinical studies with specific methodologies. A representative experimental design is detailed below.

### Bioequivalence Study of Two Formulations of Arbidol

Objective: To compare the pharmacokinetic properties and assess the bioequivalence of a test and a reference formulation of arbidol in healthy Chinese male volunteers.[\[5\]](#)

Study Design:

- An open-label, single-dose, randomized-sequence, two-period crossover study.[\[5\]](#)
- Subjects: 20 healthy Chinese male volunteers with a mean age of 21.1 years, weight of 64.7 kg, and height of 172.3 cm.[\[5\]](#)
- Dosing: A single oral dose of the test or reference formulation.[\[5\]](#)

- **Washout Period:** A specified period between the two treatment periods to ensure complete drug elimination.
- **Sample Collection:** Blood samples were collected at predetermined time points before and after drug administration.[\[5\]](#)
- **Analytical Method:** Plasma concentrations of umifenovir were determined using a validated analytical method, likely high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
- **Pharmacokinetic Analysis:** Noncompartmental analysis was used to determine pharmacokinetic parameters such as C<sub>max</sub>, T<sub>max</sub>, AUC, and t<sub>1/2</sub>.[\[5\]](#)
- **Bioequivalence Criteria:** The 90% confidence intervals for the log-transformed ratios of C<sub>max</sub> and AUC were required to be within the predetermined range of 80% to 125%.[\[5\]](#)

## Metabolism and Excretion

Umifenovir undergoes extensive metabolism primarily in the liver and intestines.[\[6\]](#)[\[8\]](#) The main metabolic pathways include sulfoxidation, N-demethylation, hydroxylation, followed by phase II conjugation with glucuronic acid and sulfate.[\[2\]](#)[\[6\]](#) The cytochrome P450 enzyme CYP3A4 is the major isoform involved in its metabolism.[\[6\]](#)[\[8\]](#)

Approximately 40% of an administered dose is excreted unchanged, predominantly in the bile (38.9%) and to a small extent in the urine (0.12%).[\[2\]](#)[\[3\]](#)[\[4\]](#) Within the first 24 hours, about 90% of the ingested dose is eliminated.[\[3\]](#)[\[4\]](#) The major circulating metabolite is sulfinylarbidol (M6-1), which has a significantly higher plasma exposure and a longer half-life than the parent drug.[\[6\]](#)

## Visualizations

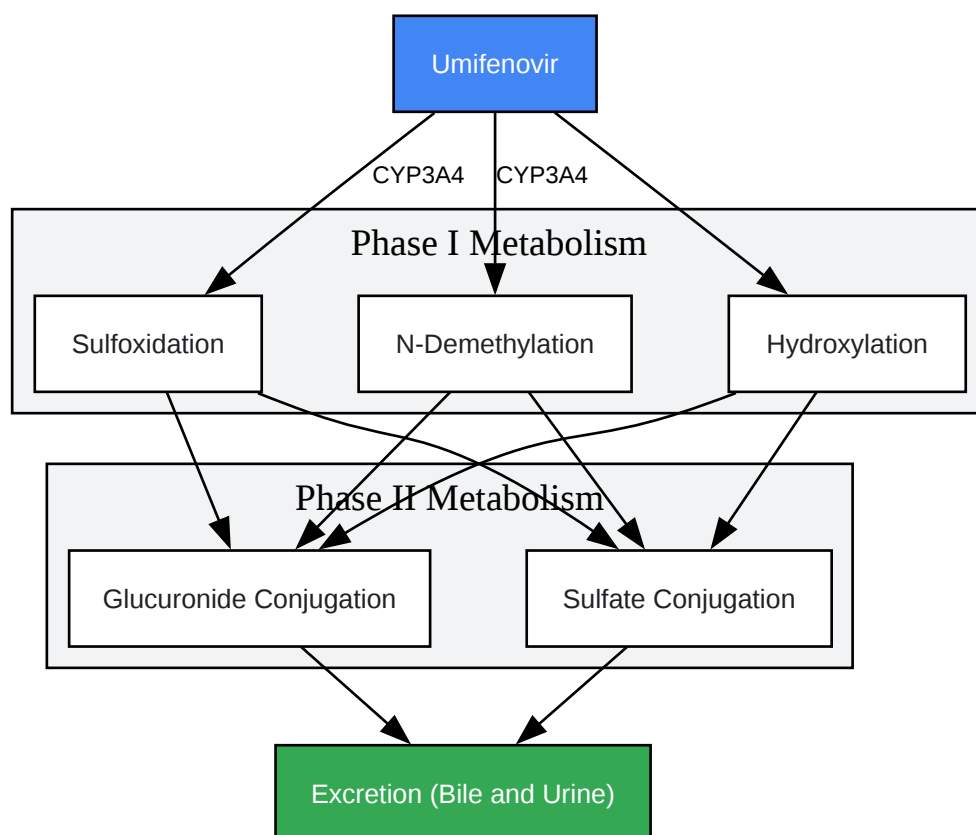
### Experimental Workflow for a Pharmacokinetic Study



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Caption: A typical workflow for a clinical pharmacokinetic study.

## Umifenovir Metabolism Pathway



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Caption: Major metabolic pathways of Umifenovir.

## Conclusion

**Umifenovir hydrochloride monohydrate** is a rapidly absorbed oral antiviral drug with a bioavailability of approximately 40%. It undergoes extensive hepatic metabolism, primarily mediated by CYP3A4, leading to a number of metabolites, with sulfinylarbidol (M6-1) being the most prominent in plasma. The drug and its metabolites are mainly excreted through the biliary route. A thorough understanding of these pharmacokinetic properties is essential for its effective and safe use in the treatment of viral infections. The potential for drug-drug interactions, particularly with inhibitors or inducers of CYP3A4, should be considered in clinical practice.[8][9]

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- To cite this document: BenchChem. [The Pharmacokinetic Profile and Bioavailability of Umifenovir Hydrochloride Monohydrate: A Technical Guide]. BenchChem, [2025]. [Online

PDF]. Available at: [<https://www.benchchem.com/product/b194253#pharmacokinetics-and-bioavailability-of-umifenovir-hydrochloride-monohydrate>]

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